TBBA is the primary metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB, also known as TBB), a component of commercial mixtures like Firemaster 550 [1] [2]. The following diagram illustrates the metabolic fate of EH-TBB in the body, based on rodent and human model studies [3] [4].
Key findings from disposition studies are summarized in the table below.
| Aspect | Findings in Rodent Models | Relevance for Human Risk Assessment |
|---|---|---|
| Absorption | High absorption (~85%) after low oral doses; decreased at higher doses [3] [4]. | Suggests efficient absorption is likely in humans, especially at common exposure levels. |
| Metabolism | Rapidly hydrolyzed to TBBA; further converted to sulfate and glycine conjugates [3] [4]. | In vitro studies confirm similar hydrolysis in human hepatic tissues [1]. |
| Distribution | No significant tissue bioaccumulation after repeated administration [3] [4]. | Indicates low potential for bioaccumulation. |
| Elimination | Eliminated via both feces (parent TBBA) and urine (conjugated TBBA) [3] [4]. | Urinary TBBA is validated as a biomarker for human exposure studies [1] [2]. |
Toxicological data indicates several potential health concerns, though evidence is primarily from in vitro and animal studies.
| Effect Category | Findings | Evidence Level |
|---|---|---|
| Cytotoxicity | TBBA reduced cell viability in Human Umbilical Vein Endothelial Cells (HUVECs) and was more toxic than its parent compound, EH-TBB [5]. | In vitro |
| Endocrine Disruption | The parent mixture, Firemaster 550, is identified as an endocrine disruptor and obesogen in rat models, altering thyroid function and causing early puberty and weight gain in offspring [1]. | In vivo (rat) |
| Human Exposure | Widespread detection of TBBA in human urine (72.4% of a cohort); exposure linked to hand-to-dust contact [1] [2]. | Biomonitoring |
For researchers, measuring urinary TBBA is a key method for assessing exposure.
In lieu of a standard SDS, this synthesis of peer-reviewed research provides a foundation for risk assessment:
The available literature primarily covers the environmental science and toxicology of 2,3,4,5-Tetrabromobenzoic Acid (TBBA). Here is a summary of its key contexts:
| Context | Description |
|---|---|
| Biomarker of Exposure [1] | TBBA is a urinary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), part of Firemaster 550. |
| Analytical Measurement [2] | Measured in urine via HPLC/tandem mass spectrometry; lower limit of detection in NHANES is 0.05 ng/mL [2]. |
| In Vitro Metabolism [3] | TBB is consistently metabolized to TBBA in human and rat tissues via cleavage of the 2-ethylhexyl chain. |
Based on standard protocols for NMR analysis of organic compounds [4], the general workflow can be summarized in the diagram below. This outlines the key steps you would follow to obtain the spectrum.
Based on a 2022 study, the most efficient method for synthesizing pentabromobenzoic acid involves the exhaustive bromination of benzoic acid. The following table summarizes the key aspects of this protocol, which is a relevant starting point for understanding the synthesis of tetrabrominated derivatives [1].
| Aspect | Details |
|---|---|
| Target Compound | 2,3,4,5,6-Pentabromobenzoic Acid (PBA) |
| Reaction Type | Exhaustive bromination of benzoic acid [1] |
| Reagent | 1,3-Dibromoisocyanuric Acid (DBI) [1] |
| Solvent/Medium | Concentrated Sulfuric Acid (H₂SO₄) [1] |
| Key Purification Challenge | Crude product is often contaminated with 2,3,4,5-Tetrabromobenzoic Acid (TBA) and pentabromobenzene [1] |
| Purification Method | A simple purification protocol was developed (specific steps not detailed in the available abstract) [1] |
| Structure Confirmation | Single-crystal X-ray diffractometry [1] |
The synthesis and purification workflow for this reaction can be visualized as follows:
Although direct synthesis protocols for this compound are scarce in the search results, it is prominently identified as a metabolite and a biomarker of exposure to certain flame retardants.
For researchers analyzing this compound, particularly in biological or environmental samples, the following methodologies are employed [2] [4]:
Brominated benzoic acid derivatives represent crucial synthetic intermediates in pharmaceutical chemistry, materials science, and organic synthesis. The incorporation of bromine atoms into benzoic acid scaffolds enables diverse functionalizations through subsequent cross-coupling reactions, nucleophilic substitutions, and structural elaborations. These transformations are particularly valuable in drug discovery programs where rapid diversification of aromatic cores is essential for structure-activity relationship studies and metabolite synthesis. The strategic bromination of benzoic acid derivatives allows access to regioisomers that are challenging to prepare through direct electrophilic substitution, owing to the deactivating nature of the carboxyl group which directs electrophiles predominantly to the meta-position under classical conditions.
The development of selective bromination methodologies has evolved significantly beyond traditional electrophilic aromatic substitution. Contemporary approaches include transition metal-catalyzed C–H activation, rad-mediated benzylic functionalization, and halogen-oriented synthesis from pre-halogenated precursors. Each strategy offers distinct advantages in terms of regioselectivity, functional group tolerance, and operational simplicity. This document provides comprehensive application notes and experimental protocols for the most practically useful bromination methods of benzoic acid derivatives, with particular emphasis on recent advances in meta-selective C–H bromination that overcome inherent electronic biases in these electron-deficient arene systems.
The following table summarizes the principal bromination methods available for functionalizing benzoic acid derivatives, along with their key characteristics and limitations:
Table 1: Comprehensive Overview of Bromination Methods for Benzoic Acid Derivatives
| Method | Regioselectivity | Reagents & Conditions | Substrate Scope | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-Catalyzed meta-C–H Bromination | meta-Selective | Pd(OAc)₂ (10 mol%), N-Bromophthalimide, N-Tf-β-Ala-OH (30 mol%), Pentafluorobenzoic acid, HFIP, 90°C, Ar [1] | Aniline derivatives; Complex substituted benzoic acids | Overcomes innate ortho/para selectivity; Excellent functional group tolerance | Requires directing group installation/removal |
| Classical Benzylic Bromination | Benzylic position | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux, hν or Δ [2] [3] | Alkyl-substituted benzoic acids | Radical mechanism; No metal catalysts; High selectivity for benzylic position | Requires benzylic C-H bonds; Limited to side-chain functionalization |
| Grignard Formation-Carboxylation | Bromine introduction via halogenswap | 1. Mg⁰, dry Et₂O, reflux; 2. CO₂(g); 3. Acidic workup [4] | Bromobenzene derivatives | One-pot procedure from aryl halides; High atom economy | Requires pre-brominated arene; Anhydrous conditions critical |
The selection of an appropriate bromination strategy depends on multiple factors, including the desired regiochemistry, substitution pattern of the starting material, and functional group compatibility. Pd-catalyzed methods offer unprecedented access to meta-brominated products that are difficult to obtain through conventional approaches, while benzylic bromination provides straightforward functionalization of alkyl side chains. The Grignard carboxylation pathway represents a valuable circumventive approach for preparing benzoic acids from pre-halogenated precursors when direct bromination is challenged by selectivity issues.
This protocol describes a palladium-catalyzed regioselective bromination of aniline derivatives at the meta-position, overcoming the inherent electronic bias for ortho/para substitution in these electron-rich systems [1].
This procedure describes the radical-mediated bromination of benzylic positions adjacent to aromatic rings using N-bromosuccinimide (NBS), providing valuable benzyl bromide intermediates [2] [3].
This classic protocol describes the preparation of benzoic acid from bromobenzene through Grignard formation and subsequent carboxylation, providing an alternative approach to brominated benzoic acids via halogen exchange [4].
The following diagram illustrates the decision-making process for selecting an appropriate bromination strategy based on synthetic goals and substrate characteristics:
Diagram 1: Strategic workflow for selecting bromination methods based on substrate characteristics and synthetic objectives
This decision pathway emphasizes the complementary nature of available bromination methodologies. For substrates bearing appropriately positioned directing groups, the Pd-catalyzed meta-C–H bromination offers unparalleled access to challenging regiochemical outcomes. For alkyl-substituted derivatives, classical benzylic bromination provides straightforward access to reactive intermediates for further elaboration. When working from halogenated precursors, the Grignard carboxylation pathway represents a valuable circumventive approach to benzoic acid frameworks.
Brominated benzoic acid derivatives serve as key synthetic intermediates in the preparation of numerous pharmaceutical compounds and biologically active molecules:
Table 2: Pharmaceutical Applications of Brominated Benzoic Acid Derivatives
| Therapeutic Area | Target Compound | Brominated Intermediate | Key Transformation | Biological Activity |
|---|---|---|---|---|
| Neurological Disorders | Benzoate-tacrine hybrids | 2-Bromobenzoic acid | Ullmann-Goldberg coupling | AChE inhibition, Aβ aggregation inhibition [6] |
| Serotonin Modulation | ML10302 analogs | Meta-brominated benzoate | Suzuki cross-coupling | 5-HT4 receptor agonism/antagonism [6] |
| Anticancer Agents | Quinazoline derivatives | 2-Bromobenzoic acid | Cyclocondensation | Kinase inhibition, Cytotoxic activity [5] |
| Antibacterial Agents | Fluoroquinolone antibiotics | Halogenated benzoic acids | Sandmeyer-type reactions | DNA gyrase inhibition [7] |
The brominated products obtained through these methodologies undergo diverse functionalizations to access valuable synthetic intermediates:
The bromination methodologies detailed in these application notes provide comprehensive coverage of the synthetic strategies available for functionalizing benzoic acid derivatives. The recent development of Pd-catalyzed meta-C–H bromination represents a significant advance in regioselective functionalization of these electron-deficient arenes, complementing classical benzylic bromination and Grignard-based approaches. Each method offers distinct advantages that can be strategically employed based on substrate structure and desired regioisomer.
The experimental protocols provided herein have been optimized for reproducibility and practical utility in medicinal chemistry and drug development settings. The strategic workflow facilitates appropriate method selection based on synthetic objectives and substrate characteristics. As pharmaceutical research continues to demand increasingly complex aromatic architectures, these bromination methodologies will remain essential tools for the synthetic chemist's repertoire, enabling efficient access to valuable intermediates for drug discovery and development.
2,3,4,5-Tetrabromobenzoic acid (TBBA) is a brominated aromatic compound with specific applications in research and industry.
While a direct protocol for purifying TBBA was not located, a robust method for purifying the closely related 2,3,4,5,6-pentabromobenzoic acid is available [4]. Given their similar chemical structures and properties, this protocol can serve as a strategic starting point for purifying TBBA, with necessary adjustments.
The workflow below outlines the key stages of this purification strategy.
Disclaimer: This protocol is adapted from a synthesis for pentabromobenzoic acid [4]. You must validate and optimize all steps for your specific sample of TBBA.
Initial Solvent Extraction
Base Treatment and Washing
Precipitation of the Acid
Recrystallization
The table below summarizes key information for TBBA and its closely related compound, pentabromobenzoic acid.
| Property | This compound (TBBA) | 2,3,4,5,6-Pentabromobenzoic Acid (PBA) |
|---|---|---|
| Primary Context | Metabolite of EH-TBB flame retardant [1] [3] [2] | Synthetic building block for coordination chemistry & materials science [4] |
| Analytical LOD in Urine | 0.05 µg/L [3] | Not applicable |
| Key Purification Steps | Information not located in search results | 1. Ether extraction 2. Na₂CO₃ wash & precipitation 3. Acidification 4. Recrystallization from toluene [4] | | Reported Yield (for PBA) | Not applicable | ~61% after purification [4] |
To establish a reliable purification method for TBBA, consider these steps:
Recrystallization represents one of the most critical purification techniques in synthetic chemistry, particularly within pharmaceutical development where compound purity directly influences biological activity and regulatory approval. This purification method leverages the fundamental principle that most solid compounds demonstrate temperature-dependent solubility in solvents, being more soluble at elevated temperatures and less soluble at reduced temperatures [1]. The process achieves purification through several mechanisms: dissolution of the impure material in minimal hot solvent, removal of insoluble impurities via filtration, and subsequent crystallization during controlled cooling where the crystalline lattice preferentially incorporates molecules of the desired compound while excluding structurally dissimilar impurities [1].
For brominated aromatic compounds like 2,3,4,5-tetrabromobenzoic acid, recrystallization presents particular challenges and opportunities. The presence of multiple bromine atoms creates a high molecular weight compound with distinctive solubility characteristics and potential for halogen bonding that can influence crystal packing and solvent interactions. These characteristics must be carefully considered when developing purification protocols for pharmaceutical applications, where consistency in crystal form and purity is essential. The process becomes particularly crucial when preparing reference standards, clinical trial materials, or final active pharmaceutical ingredients (APIs) where stringent purity specifications must be met.
Selecting an appropriate recrystallization solvent is arguably the most critical step in method development, as it directly impacts yield, purity, crystal morphology, and operational efficiency. An ideal solvent should fulfill multiple criteria that sometimes present competing priorities, requiring careful optimization [2] [3]. The solvent must demonstrate temperature-dependent solubility for the target compound, with high solubility near its boiling point and significantly reduced solubility at room temperature or below [4]. This differential creates the driving force for crystal formation and growth during cooling. Additionally, the solvent should either readily dissolve impurities at all temperatures, maintaining them in the mother liquor during crystallization, or completely fail to dissolve impurities, allowing their removal via hot filtration [4].
The solvent must be chemically compatible with the target compound, precluding any reactions such as hydrolysis, oxidation, or solvolysis that might degrade the compound during the dissolution process [2]. Practical considerations include sufficient volatility for easy removal from crystal surfaces, appropriate safety profile with minimized toxicity and flammability concerns, and economic viability for potential scale-up [2]. For this compound specifically, the presence of four electron-withdrawing bromine atoms adjacent to the carboxylic acid group creates unique solubility characteristics that differ significantly from unsubstituted benzoic acid, necessitating careful solvent evaluation.
Table 1: Solvent Properties for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Solubility Profile | Safety Considerations |
|---|---|---|---|---|
| Water | Very polar | 100 | Very low solubility at all temperatures | Non-flammable, non-toxic |
| Methanol | Polar | 65 | Moderate temperature dependence | Flammable, moderate toxicity |
| Ethanol | Polar | 78 | Good temperature dependence | Flammable, low toxicity |
| Acetic acid (glacial) | Polar | 118 | High solubility at elevated temperatures | Corrosive, strong odor |
| Ethyl acetate | Moderate | 77 | Moderate solubility | Flammable, low toxicity |
| Toluene | Non-polar | 111 | Limited temperature dependence | Flammable, neurotoxin |
| Chloroform | Slightly polar | 61 | Good solubility | Toxic, suspected carcinogen |
| Solvent mixtures | Variable | Variable | Tunable solubility | Dependent on components |
While specific solubility data for this compound is limited in the available literature, we can extrapolate from benzoic acid derivatives and apply the "like dissolves like" principle [4]. Benzoic acid itself demonstrates excellent recrystallization characteristics in water, with solubility increasing dramatically from approximately 0.27 g/100mL at 18°C to 2.2 g/100mL at 75°C [2]. However, the extensive bromination in this compound significantly increases molecular weight and reduces overall polarity, likely diminishing water solubility and making moderately polar organic solvents more appropriate candidates.
Based on structural analogs and recrystallization principles, the most promising single solvents include ethanol (offering good solubility gradient and favorable safety profile), glacial acetic acid (potentially providing high solubility with hydrogen bonding capability), and ethyl acetate (demonstrating intermediate polarity with excellent crystallizing properties). For challenging crystallizations where no single solvent provides optimal characteristics, solvent pairs such as ethanol-water or ethyl acetate-hexane may be employed, allowing fine-tuning of solubility properties [4]. The ethanol-water system is particularly valuable as it combines the dissolution power of ethanol with the reduced solubility provided by water addition during cooling.
The following procedure assumes the use of ethanol or an ethanol-water system, which typically provides excellent results for brominated aromatic acids. Adjustments may be required for alternative solvent systems.
Step 1: Preliminary Solubility Testing Before proceeding with bulk material, conduct small-scale solubility tests using 10-20 mg of crude compound in 1 mL portions of potential solvents at room temperature and boiling point. This confirms appropriate solvent selection and identifies potential issues before scaling.
Step 2: Dissolution Weigh the crude this compound (2-5 g) and transfer to a 250 mL Erlenmeyer flask. Add a few boiling chips or a magnetic stir bar to prevent bumping. Gradually add the minimum volume of hot solvent (ethanol recommended) required to dissolve the solid when at boiling temperature, typically 50-100 mL per gram of solid [2]. Heat the mixture gently while stirring, using a hot plate or heating mantle. Do not add the heating mantle directly into an outlet; use a variac for intermediate control [1]. Continue adding solvent in small increments until all visible solid has dissolved. Once dissolved, add an additional 10-20% excess solvent to prevent premature crystallization during filtration.
Step 3: Decolorization and Hot Filtration If the solution contains colored impurities, remove the flask from heat and allow to cool slightly below the boiling point. Add a small amount of decolorizing carbon (approximately 0.1-0.5% of the compound weight) [1]. Swirl the mixture gently and return to heat, boiling gently for 5-10 minutes. Meanwhile, set up a filtration assembly with a fluted filter paper in a preheated funnel. Rapidly filter the hot solution through the fluted filter paper to remove the charcoal and any insoluble impurities, collecting the filtrate in a clean Erlenmeyer flask [2]. Work quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization Allow the filtered solution to cool slowly to room temperature undisturbed, typically requiring 20-60 minutes. For difficult crystallizations, seeding with a few crystals of pure compound may initiate nucleation. Once room temperature crystallization is complete, further cool in an ice bath for 10-15 minutes to maximize yield.
Step 5: Isolation and Drying Set up vacuum filtration with a Buchner funnel and appropriate filter paper. Transfer the crystallized mixture to the funnel, applying vacuum to separate crystals from mother liquor. Wash the crystals with a small amount of ice-cold solvent (2-3 mL per gram of solid) to remove adherent impurities. Continue drawing air through the crystals for 5-10 minutes to partially dry them. Transfer crystals to a watch glass and allow to dry completely in a desiccator or under vacuum overnight [2].
Table 2: Troubleshooting Common Recrystallization Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| No crystal formation | Too much solvent; cooling too rapid; insufficient nucleation | Concentrate solution; seed with pure compound; scratch flask with glass rod |
| Oily separation | Cooling too rapid; solvent inappropriate | Reheat and change solvent or solvent system; slow cooling |
| Low yield | Excessive solvent; incomplete cooling | Reduce solvent volume; extend cooling time in ice bath |
| Poor purity | Too much charcoal; rapid crystallization | Reduce charcoal amount; recrystallize again; slow crystallization |
| Colored product | Insufficient decolorization | Repeat charcoal treatment with fresh carbon |
The following diagram illustrates the complete recrystallization workflow for this compound:
Figure 1: Complete Recrystallization Workflow for this compound Purification. Critical steps include using minimal solvent volume and ensuring slow cooling for optimal crystal formation.
Melting point analysis provides a rapid, informative assessment of purity for crystalline organic compounds. For purified this compound, determine the melting point using a calibrated melting point apparatus. Compare the measured value against the literature value for the pure compound (exact literature value should be verified from current sources). A sharp melting point with ≤2°C range indicates high purity, while a depressed and broad melting point suggests residual impurities requiring additional recrystallization [1]. For comprehensive characterization, perform a mixed melting point by combining equal portions of the purified sample with authentic reference material; consistent melting behavior confirms compound identity.
While melting point provides initial purity assessment, advanced spectroscopic and chromatographic methods deliver comprehensive characterization essential for pharmaceutical applications:
Even with careful protocol execution, recrystallization can present challenges that require method adjustment. Oil formation instead of crystalline solid typically occurs when cooling proceeds too rapidly, preventing orderly crystal lattice assembly. This can be addressed by reheating the oil and implementing slower cooling, perhaps with insulation, or by switching to a different solvent system with better crystallizing properties [4]. If crystal formation refuses to initiate despite supersaturation, try scratching the flask interior at the liquid-air interface with a glass rod to create nucleation sites, or add a seed crystal of pure material if available.
Persistent coloration in the product indicates that colored impurities are co-crystallizing with the target compound. This typically requires repeating the decolorization step with fresh activated charcoal, potentially using a different grade of decolorizing carbon or increasing the contact time with gentle heating. For particularly stubborn impurities, a second recrystallization from fresh solvent may be necessary. If the initial recovery yield is unsatisfactory, concentrate the mother liquor by evaporation and subject it to a second crystallization cycle, though this material will typically be of lower purity than the primary crop.
For technology transfer or scale-up to process chemistry, systematic optimization enhances both efficiency and reproducibility:
Table 3: Optimization Parameters for Scale-up
| Parameter | Laboratory Scale | Process Scale | Criticality |
|---|---|---|---|
| Cooling rate | Uncontrolled, ambient | Programmed cooling ramp | High |
| Solvent ratio | Minimal + 10-20% excess | Calculated based on solubility data | High |
| Agitation | Occasional swirling | Controlled mechanical stirring | Medium |
| Filtration | Gravity then vacuum | Pressure filtration systems | Medium |
| Drying | Ambient or desiccator | Vacuum oven with monitoring | High |
Implementing systematic solvent screening using high-throughput crystallization platforms can identify optimal solvent systems more efficiently than sequential experimentation. Additionally, developing a programmed cooling protocol with defined temperature reduction rates (typically 5-20°C/hour through the crystallization window) significantly improves batch-to-batch consistency in crystal size and morphology. For compounds prone to polymorph formation, characterization of the solid form by X-ray powder diffraction after recrystallization ensures consistency in the desired crystalline phase.
Recrystallization remains an essential purification technique for pharmaceutical compounds like this compound, where high purity is non-negotiable. The method success hinges on rational solvent selection informed by systematic testing and understanding of molecular properties, followed by meticulous execution of dissolution, filtration, and crystallization steps. The protocol described herein provides a robust foundation for purifying this compound to standards appropriate for pharmaceutical development, with comprehensive characterization confirming identity and purity.
For challenging separations where single-solvent recrystallization proves insufficient, chromatographic methods including flash chromatography or preparative HPLC may be required as complementary techniques, though these typically involve greater solvent consumption and operational complexity. Additionally, as pharmaceutical development progresses toward commercial manufacturing, evaluation of alternative purification technologies such as continuous crystallization or antisolvent precipitation may offer advantages in efficiency and control for larger-scale operations.
2,3,4,5-Tetrabromobenzoic Acid (TBBA) is a high-production-volume brominated aromatic compound. Its significance in research stems from its role as a primary metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB or TBB) [1] [2] [3]. The table below summarizes its core identifiers and physical characteristics.
27581-13-1 [4]C7H2Br4O2 [5]549.92 g/mol (for the ester precursor EH-TBB; the molecular weight of TBBA itself is typically inferred from its structure) [3] [6]-93 °C (for the 2-Ethylhexyl Ester form, TBBA's precursor) [6]110.6 °C (for the 2-Ethylhexyl Ester form) [4]1.785±0.06 g/cm3 (Predicted, for the 2-Ethylhexyl Ester form) [6]Role in Xenobiotic Metabolism In vivo and in vitro studies confirm that TBBA is a major metabolite of EH-TBB. This metabolic pathway is significant for understanding the environmental fate and biological impact of this class of flame retardants [2] [3].
Experimental Protocol: In Vivo Metabolite Identification in Rodents
TBBA demonstrates significant cytotoxicity, particularly in human umbilical vein endothelial cells (HUVECs), and can influence key cellular pathways.
Experimental Protocol: Cell Viability and Gene Expression in HUVECs
The following diagram illustrates the experimental workflow for cytotoxicity and biomarker analysis in HUVECs.
Quantitative Cytotoxicity Profile The table below summarizes the cytotoxic effects of TBBA and related compounds on HUVECs, as measured by CCK-8 assay [1].
| Compound | Concentration (µg/mL) | Cell Viability (% of Control) | Key Observations |
|---|---|---|---|
| TBBA | 50 | ~63% | More cytotoxic than parent compound TBB (EH-TBB) |
| TBBA | Information missing from search results | Information missing from search results | Induces cell cycle arrest |
| TBB (EH-TBB) | 50 | ~86% | Parent compound; less toxic than its metabolite |
| TBMEHP | 1.0 | Information missing from search results | Metabolite of TBPH; induces cell cycle arrest |
| Control | N/A | 100% | Solvent (e.g., methanol) only |
Physical-Chemical Properties and Safety Data Key data for handling and analysis are listed below [4] [6].
| Parameter | Specification | Context/Note |
|---|---|---|
| CAS No. | 27581-13-1 | TBBA [4] |
| CAS No. (Precursor) | 183658-27-7 | EH-TBB (TBB) [3] [6] |
| Molecular Formula (Precursor) | C15H18Br4O2 | EH-TBB [3] [6] |
| Molecular Weight (Precursor) | 549.92 g/mol | EH-TBB [3] [6] |
| Boiling Point | 477.5±40.0 °C (Predicted) | For EH-TBB [6] |
| Flash Point | 40 °F (4 °C) | For a solution in Toluene:THF [4] |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, skin irritation, serious eye irritation, respiratory irritation [6] |
Handling and Storage
Regulatory Status
This compound is a molecule of significant interest primarily due to its role as a bioactive metabolite of widely used brominated flame retardants. Researchers should handle it with care due to its cytotoxicity and potential to disrupt vascular endothelial function. Its reliable detection in biological and environmental samples is crucial for assessing exposure and understanding the toxicological profile of its parent compounds.
2,3,4,5-Tetrabromobenzoic acid (TBBA) is a key urinary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the Firemaster 550 (FM550) mixture [1] [2]. The detection of TBBA in human urine serves as a specific biomarker for assessing exposure to FM550, which is an endocrine disruptor and obesogen [1]. The following points summarize its primary application:
The following detailed methodology is based on protocols used by NHANES and published research for measuring TBBA in human urine [3].
Workflow Overview: The following diagram illustrates the major steps in the analytical protocol, from sample preparation to final quantification.
Materials and Reagents:
Procedure:
The following tables consolidate key quantitative information for TBBA and its parent compound.
Table 1: Analytical Parameters for Urinary TBBA (NHANES Method) [3]
| Parameter | Specification | Value |
|---|---|---|
| Sample Volume | Urine | 0.2 mL |
| Lower Limit of Detection (LLOD) | Concentration | 0.05 ng/mL |
| Imputed Value for < LLOD | LLOD / √2 | ~0.035 ng/mL |
Table 2: Physicochemical Properties of TBB (Parent Compound) [2] [4]
| Property | Description | Value / Information |
|---|---|---|
| CAS Number | - | 183658-27-7 |
| Molecular Formula | - | C₁₅H₁₈Br₄O₂ |
| Molecular Weight | - | 549.92 g/mol |
| Chemical Structure | Ester of TBBA | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate |
| Application | Flame retardant in FM550 | Additive in polyurethane foam |
The relationship between the flame retardant TBB, its metabolite TBBA, and the exposure pathway can be visualized as follows.
While TBBA's primary documented application is as an exposure biomarker, its structure suggests potential in coordination chemistry. The carboxylate group could, in theory, act as a ligand for metal centers. However, this specific application is not detailed in the available scientific literature. Current research is heavily focused on its toxicological and environmental impact.
The synthesis of perbrominated benzoic acids is a critical first step. The following protocol for 2,3,4,5,6-Pentabromobenzoic acid (PBA) is adapted from a recent publication and can be efficiently reproduced on a multi-gram scale [1].
The table below summarizes the key reaction and purification parameters:
| Parameter | Specification | Purpose/Note |
|---|---|---|
| Brominating Agent | DBI or DBDMH (2.5 eq.) | Powerful electrophilic bromination agent [1]. |
| Solvent | Concentrated H₂SO₄ | |
| Reaction Time | ~1 hour | At room temperature [1]. |
| Key Purification Step | Na₂CO₃ treatment & recrystallization | Removes tetrabromobenzoic acid and pentabromobenzene impurities [1]. |
| Recrystallization Solvent | Toluene | Produces X-ray quality crystals [1]. |
| Reported Yield | 61% | After purification [1]. |
While specific data for tetrabromobenzoic acid complexes was not found, a robust methodology for synthesizing lanthanide complexes with tridentate Schiff base ligands provides a transferable framework. The following workflow outlines the general process for the formation and characterization of lanthanide complexes, integrating steps from the synthesis above.
The typical experimental procedure based on this workflow involves [2]:
Comprehensive characterization is essential to confirm the structure and properties of the newly synthesized complexes. The following table lists standard techniques and the key information they provide, as demonstrated in studies of analogous compounds [1] [2].
| Technique | Key Information Obtained | Representative Findings from Analogous Complexes |
|---|---|---|
| Elemental Analysis (CHN) | Confirms elemental composition and purity. | Matches calculated values for proposed formula [2]. |
| Molar Conductivity | Determines electrolytic nature in solution. | Values consistent with 1:1 electrolytes [2]. |
| Mass Spectrometry | Verifies molecular mass and ion fragmentation. | -- |
| FT-IR Spectroscopy | Identifies functional groups and coordination modes. | Shifts in ν(C=O) and ν(C-O) of acid; new Ln-O bonds [1] [2]. |
| NMR Spectroscopy (¹H & ¹³C) | Elucidates molecular structure and symmetry. | -- |
| Thermal Analysis (TGA/DTA) | Assesses thermal stability and decomposition steps. | Reveals loss of coordinated and lattice water molecules [2]. |
| Single-Crystal X-ray Diffraction | Provides definitive solid-state molecular structure. | Reveals 8-coordinate metal center; O/N donor atoms [2]. |
Although direct applications for tetrabromobenzoic acid complexes are not outlined in the search results, the known properties of similar lanthanide complexes suggest promising research avenues:
The protocols and data presented here are synthesized from research on closely related chemical systems, primarily Pentabromobenzoic acid and Schiff base lanthanide complexes. They serve as a robust and informed starting point, but you must validate and optimize all conditions for your specific target compound, 2,3,4,5-Tetrabromobenzoic acid.
2,3,4,5-Tetrabromobenzoic acid (TBBA) is a brominated aromatic compound with significant importance in pharmaceutical, environmental, and chemical research. This perhalogenated benzoic acid derivative serves as a key intermediate in the synthesis of various brominated compounds and has emerged as an important analytical standard for multiple applications. The compound's structure features four bromine atoms arranged symmetrically around the benzene ring, creating unique electronic properties that influence its analytical behavior. TBBA's molecular formula is C₇H₂Br₄O₂, with a molecular weight of 485.72 g/mol. The presence of multiple bromine atoms contributes to its high molecular density and influences both its spectroscopic characteristics and chromatographic behavior.
The interest in TBBA as an analytical standard has grown substantially due to its role as a primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the flame retardant mixture Firemaster 550. This connection has established TBBA as a valuable biomarker for assessing human exposure to flame retardants in epidemiological studies [1]. The compound's structural characteristics, including the electron-withdrawing bromine atoms and carboxylic acid functional group, make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and mass spectrometry. These properties, combined with its stability and well-defined characteristics, make TBBA an excellent candidate for analytical standardization and method development.
High-Performance Liquid Chromatography stands as the most widely employed technique for the analysis of this compound, particularly in complex matrices. The development of robust HPLC methods for TBBA requires careful consideration of column chemistry, mobile phase composition, and detection parameters to achieve optimal separation, sensitivity, and reproducibility.
Linear Calibration Using Two Reference Substances (LCTRS): Traditional HPLC quantification often requires a dedicated reference standard for each analyte, which can be cost-prohibitive. The LCTRS method provides a cost-effective alternative that maintains analytical accuracy. This approach is based on the thermodynamic theory of HPLC, which establishes a linear relationship between the retention times (tR) of compounds on different HPLC systems. The methodology involves three key steps: a two-point prediction procedure, validation by multiple points regression, and sequential matching. Through this approach, the tR of TBBA can be accurately calculated using standard retention times and established linear relationships, significantly reducing the need for multiple reference standards while maintaining analytical precision [2].
Chromatographic Conditions: For TBBA analysis, reversed-phase chromatography using C18 columns has proven most effective. The typical mobile phase consists of a mixture of acetonitrile and water, often with acid modifiers such as phosphoric acid to suppress ionization of the carboxylic acid group and improve peak shape. A gradient elution program is recommended, starting with 50% acetonitrile and increasing to 90% over 20 minutes, which provides optimal separation of TBBA from potential interferents. The flow rate is typically maintained at 1.0 mL/min with column temperature set at 30°C, and detection is most commonly performed at 235 nm using a UV-Vis or PDA detector [2].
System Suitability Parameters: To ensure method validity, specific system suitability criteria should be established. These include capacity factor (k') > 2, tailing factor < 1.5, and theoretical plate count > 2000. The method should demonstrate precision with %RSD of retention time less than 2% and peak area less than 5% for consecutive injections [2].
Table 1: Optimized HPLC Conditions for TBBA Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 (150 × 4.6 mm, 5μm) | Type B preferred |
| Mobile Phase | Acetonitrile:Water with 0.1% H₃PO₄ | Gradient elution |
| Flow Rate | 1.0 mL/min | Constant |
| Column Temperature | 30°C | Controlled |
| Injection Volume | 10-20 μL | Dependent on sensitivity requirements |
| Detection | UV at 235 nm | PDA recommended for purity verification |
| Run Time | 25-30 minutes | Includes equilibration |
UV-Vis spectroscopy provides a straightforward and efficient method for the identification and quantification of this compound, particularly for quality control applications. The technique capitalizes on the compound's distinct chromophoric properties resulting from its conjugated aromatic system with bromine substituents.
The fundamental principle of UV-Vis spectroscopy involves measuring the amount of discrete wavelengths of UV or visible light that are absorbed by or transmitted through a sample in comparison to a reference or blank sample. For TBBA, sample preparation typically involves dissolution in appropriate solvents such as methanol, acetonitrile, or buffered aqueous solutions. The choice of solvent is critical, as it can significantly influence the spectral characteristics. Methanol has been identified as particularly suitable for TBBA analysis, providing excellent solubility and consistent spectral results [3] [4].
Instrument calibration follows the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. The typical workflow involves preparing a series of standard solutions across the expected concentration range (usually 1-50 μg/mL for quantitative work), measuring absorbance at the λmax, and constructing a calibration curve. For TBBA, molar absorptivity (ε) is typically in the range of 10,000-15,000 L·mol⁻¹·cm⁻¹, allowing for sensitive detection. Method validation should include determination of linearity range (typically R² > 0.999), limit of detection (LOD), limit of quantification (LOQ), and precision (%RSD < 2%) [3].
Table 2: Validation Parameters for UV-Vis Spectroscopic Analysis of TBBA
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-50 μg/mL | R² > 0.999 |
| Molar Absorptivity (ε) | ~12,500 L·mol⁻¹·cm⁻¹ | Compound-specific |
| Limit of Detection (LOD) | 0.2 μg/mL | S/N > 3 |
| Limit of Quantification (LOQ) | 0.5 μg/mL | S/N > 10 |
| Precision (%RSD) | < 1.5% | n=6 replicates |
| Intermediate Precision | < 2.5% | Different days, analysts |
Proper sample preparation is crucial for accurate analysis of this compound across different matrices. The specific approach varies depending on the sample type, concentration levels, and analytical technique employed.
Urine Sample Preparation (Biomonitoring): For the analysis of TBBA as a biomarker of flame retardant exposure in urine samples, a robust protocol has been developed and validated. The method involves enzymatic deconjugation using β-glucuronidase/sulfatase to liberate the conjugated TBBA, followed by solid-phase extraction (SPE) using mixed-mode cartridges. The extraction process typically includes conditioning with methanol and water, sample loading, washing with acidified water and methanol, and elution with acidified ethyl acetate. The eluent is then evaporated to dryness under a gentle nitrogen stream and reconstituted in the initial mobile phase for LC-MS analysis. This method has demonstrated excellent recovery rates (85-95%) and allows for detection at ng/mL levels, which is essential for assessing environmental exposures [1].
Dust and Environmental Samples: Analysis of TBBA in dust samples, which serves as an important indicator of indoor contamination with flame retardants, requires specialized extraction techniques. The recommended approach involves accelerated solvent extraction (ASE) or sonication with dichloromethane or hexane:acetone mixtures. Following extraction, the samples typically require cleanup using Florisil or silica gel columns to remove interfering compounds. For handwipe samples, which have been shown to correlate with internal exposure levels, extraction with organic solvents followed by concentration and solvent exchange is typically employed [1].
General Handling and Storage: TBBA standard solutions demonstrate good stability when stored properly. Stock solutions prepared in methanol or acetonitrile at concentrations of 1 mg/mL remain stable for at least 6 months when stored at -20°C in amber glass vials. Working solutions should be prepared fresh weekly and stored at 4°C. The compound is photosensitive, requiring protection from light during all preparation and storage steps [1].
This compound serves critical functions across multiple scientific disciplines, with particularly important roles in environmental monitoring, pharmaceutical development, and chemical synthesis.
Biomonitoring of Flame Retardant Exposure: TBBA has emerged as a crucial biomarker for assessing human exposure to the flame retardant mixture Firemaster 550. Epidemiological studies have demonstrated that urinary TBBA levels correlate with environmental exposure measures, including handwipe levels and household dust concentrations of the parent compound TBB. This application leverages the fact that TBBA is a primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), and its measurement in urine provides a non-invasive method for assessing internal exposure dose. Studies have shown that frequent hand washing can reduce both the mass of TBB on hands and urinary TBBA levels, highlighting the importance of dermal exposure pathways and the value of TBBA monitoring in exposure assessment research [1].
Pharmaceutical and Chemical Intermediate: TBBA serves as a versatile building block in organic synthesis and coordination chemistry. The electron-withdrawing nature of the bromine substituents makes it particularly valuable in reactions where tuning of electronic properties is required. In pharmaceutical development, brominated aromatic compounds often serve as key intermediates in the synthesis of more complex molecules, and TBBA's well-characterized properties make it suitable for such applications. The compound's potential use in designing luminescent coordination compounds is particularly promising, as the "heavy atom effect" from the bromine substituents may enhance luminescence properties in lanthanide complexes [5].
Quality Control Reference Standard: TBBA finds important application as a certified reference material in analytical laboratories, particularly for the calibration of instruments and validation of analytical methods for brominated compounds. Its stability, well-defined characteristics, and suitability for multiple analytical techniques make it ideal for this purpose. In method development, TBBA can serve as a model compound for optimizing separation parameters for brominated aromatics, reducing development time for new analytical procedures [5].
The following workflow illustrates the typical analytical process for TBBA biomonitoring studies:
The comprehensive assessment of human exposure to flame retardants using TBBA as a biomarker requires a systematic approach from sample collection through data interpretation. The following detailed protocol has been validated in epidemiological studies and provides reliable results for exposure assessment.
Sample Collection and Handling: Urine samples should be collected in pre-screened containers that have been demonstrated to be free of contaminating phthalates or other interferents. First-morning voids are typically preferred as they represent concentrated specimens. Samples should be aliquoted and frozen at -20°C or below within 4 hours of collection if immediate analysis is not possible. For environmental samples, dust collection should be performed using standardized vacuum protocols with cellulose extraction thimbles, while handwipe samples are typically collected using pre-moistened gauze pads or commercially available handwipe products. All samples should be stored frozen in the dark until analysis to prevent degradation [1].
Quality Assurance Measures: Implementing rigorous quality control procedures is essential for generating reliable data. Each analytical batch should include method blanks (to monitor contamination), matrix spikes (to assess recovery), and duplicate samples (to evaluate precision). Continuing calibration verification standards should be analyzed after every 10-15 samples to ensure instrumental response stability. Acceptance criteria should be established beforehand, with typical requirements including blank values below the limit of detection, spike recoveries between 70-120%, and duplicate measurements with relative percent differences less than 25% for concentrations near the detection limit [1].
Robust quality assurance practices are essential for generating reliable analytical data for this compound. Comprehensive method validation establishes the performance characteristics of an analytical procedure and demonstrates its suitability for the intended application.
For TBBA analysis, key validation parameters include specificity (demonstration of separation from potentially interfering compounds), accuracy (typically 85-115% recovery for spiked samples), precision (both intra-day and inter-day %RSD < 15%), linearity (R² > 0.99 across the calibration range), and sensitivity (LOD and LOQ appropriate for the application). For biomonitoring studies, the LOQ should be sufficient to quantify TBBA in at least 75% of the general population samples to avoid excessive non-detectable values that complicate statistical analysis. Stability experiments should demonstrate that TBBA remains stable in standard solutions, processed samples, and biological matrices under various storage conditions [1].
Ongoing quality control for routine analysis should include the analysis of quality control materials with known concentrations alongside each batch of samples. These QC materials should span the concentration range of interest, including low (near the LOQ), medium (mid-calibration range), and high (near the upper limit of quantification) concentrations. The use of internal standards, preferably isotope-labeled TBBA if available, is strongly recommended to correct for matrix effects and variations in sample preparation. For environmental monitoring programs, participation in interlaboratory comparison studies and analysis of certified reference materials when available provides additional verification of data quality [1].
Analytical methods for this compound may be subject to regulatory scrutiny depending on their application, particularly when used for human exposure assessment or pharmaceutical development. While specific regulations governing TBBA analysis may vary by jurisdiction and application, several general frameworks apply.
In the United States, the Toxic Substances Control Act (TSCA) regulates chemical substances, including many brominated flame retardants, and may impose specific reporting or testing requirements. Environmental monitoring programs may need to adhere to guidelines established by the Environmental Protection Agency (EPA), particularly when data are used for regulatory decision-making. For pharmaceutical applications, compliance with Current Good Manufacturing Practices (cGMP) and relevant pharmacopeial standards (United States Pharmacopeia, European Pharmacopoeia) is essential. Method validation should follow established guidelines such as FDA Bioanalytical Method Validation for human exposure studies [6].
The ethical considerations for human biomonitoring studies require careful attention, including approval by institutional review boards, informed consent from participants, and appropriate communication of individual results when relevant. Data quality objectives should be established during the study planning phase to ensure that the resulting data will be fit for their intended purpose, whether for research, regulatory compliance, or risk assessment [1].
This compound represents an important compound for analytical scientists across multiple disciplines. The well-characterized HPLC and UV-Vis methods outlined in these application notes provide robust approaches for its identification and quantification. The compound's role as a biomarker of exposure to flame retardant mixtures underscores its significance in environmental health research, while its properties as a brominated aromatic acid make it valuable in chemical synthesis and pharmaceutical development.
The analytical protocols detailed herein emphasize method validation, quality control, and practical applicability, ensuring that researchers can generate reliable and reproducible data. As interest in brominated compounds continues to grow across scientific disciplines, these application notes provide a comprehensive foundation for the analysis of TBBA, with methodologies that can be adapted to specific research needs and regulatory requirements.
2,3,4,5-Tetrabromobenzoic acid (TBBA) is a key metabolite of the brominated flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB, EH-TBB), a primary component in commercial flame retardant mixtures such as Firemaster 550 and Firemaster BZ-54 [1] [2] [3]. As the use of TBB has increased following the phase-out of polybrominated diphenyl ethers (PBDEs), understanding the formation, detection, and toxicological significance of TBBA has become critical for accurate human and ecological risk assessment [1] [2] [4]. These application notes consolidate the latest research methodologies for analyzing TBBA, investigating its metabolic pathways, and evaluating its toxicological profile, providing standardized protocols for researchers and toxicologists.
TBBA is not used directly as a flame retardant but is formed through the metabolic degradation of TBB in biological systems [2] [5]. The parent compound, TBB, is an additive flame retardant applied to polyurethane foams in furniture and other consumer products, from which it can leach into the environment [1] [2]. Key points of significance include:
The metabolic relationship between TBB and TBBA is a critical focus of research. The following diagram illustrates this pathway and its toxicological context.
Accurate measurement of TBBA in biological matrices is fundamental for exposure assessment. The primary method involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
This protocol is adapted from methods used in human biomonitoring studies [2] [6].
The following table summarizes key performance metrics from published human biomonitoring studies [2] [6].
Table 1: Analytical Performance of TBBA in Human Biomonitoring
| Parameter | Reported Value | Notes |
|---|---|---|
| Detection Frequency | 72.4% | In a cohort of 64 adults [2] |
| Limit of Detection (LOD) | In the low ng/mL range | Method-dependent |
| Temporal Reliability | Moderate (ICC = 0.56) | Supports use in epidemiologic studies [2] |
| Sample Volume | 1-3 mL | Standard for urine analysis |
| Key Matrix | Urine | Non-invasive biomarker |
Understanding the metabolism of TBB to TBBA is essential for interpreting exposure data and predicting toxicokinetics.
This protocol is adapted from species-comparative metabolism studies [1].
Research using these protocols has yielded critical comparative data, summarized below.
Table 2: Species-Specific In Vitro Metabolism of TBB to TBBA [1] [5] [7]
| Species / System | Metabolic Capability | Key Observations |
|---|---|---|
| Human (in vitro) | Yes | TBBA confirmed as a major metabolite in hepatic fractions [2] |
| Rat (in vitro/in vivo) | Yes | Rapid conversion of TBB to TBBA; used as a model for human metabolism [5] |
| Mouse (in vitro) | Yes | Hepatic fractions showed measurable loss of TBB [1] |
| Fathead Minnow (in vitro) | Yes | Capable of metabolizing TBB; multiple metabolites observed [1] |
| Common Carp (in vitro) | Yes | Metabolic loss of TBB measured in hepatic fractions [1] |
| Snapping Turtle (in vitro) | No | No significant loss of TBB or formation of TBBA observed [1] |
The experimental workflow for conducting these in vitro metabolism studies and analyzing results is standardized as follows.
TBBA is not an inert metabolite; evidence points to its potential role in mediating the toxicity of TBB exposure.
This protocol outlines the method for comparing the toxicity of TBBA to its parent compound [5].
TBBA is a crucial biomarker and a toxicologically active metabolite of the flame retardant TBB. The protocols detailed herein for its analysis, metabolic fate determination, and toxicological profiling provide a robust framework for researchers to accurately assess exposure and risk. Future research should focus on elucidating the full spectrum of TBBA's health effects, particularly its potential for endocrine disruption and impacts on metabolic health, as well as establishing more comprehensive biomonitoring data across diverse human populations [4] [7].
Tetrabromobenzoic acid (TBBA) is primarily discussed in scientific literature not as an impurity to be removed, but as a urinary metabolite of the flame retardant component 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), which is found in the flame retardant mixture Firemaster 550 [1].
The table below summarizes key characteristics of TBBA based on available research:
| Aspect | Description |
|---|---|
| Primary Context | Biomarker of exposure to flame retardant FM550 [1]. |
| Origin | Metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) formed in human hepatic tissues [1]. |
| Chemical Class | Halogenated benzoic acid. |
| Relevant Matrix | Human urine [1]. |
| Handling & Storage | Stock solutions and standards should be stored at or below -10°C in amber glass vials to prevent photo degradation [2]. |
While methods for removing TBBA are not detailed, one study developed a mass spectrometry method to detect and measure TBBA in urine for exposure assessment [1]. This protocol can serve as a foundation for analyzing TBBA levels.
Since direct protocols for TBBA removal are unavailable, the following general principles for purifying small, acidic organic molecules can be applied. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method [3].
The workflow below outlines a logical approach to method development for purifying a compound like TBBA.
The table below lists typical reagents used in RP-HPLC protocols for small molecules and peptides, which can be adapted for TBBA [3] [2].
| Reagent Type | Example | Notes |
|---|---|---|
| Organic Modifier | Acetonitrile | HPLC-grade [3] [2]. |
| Ion-Pairing Reagent | Trifluoroacetic Acid (TFA) | Common for acidic analytes [3]. |
| Buffers/Salts | Formic Acid, Acetic Acid, Ammonium Acetate, Ammonium Hydroxide | HPLC-grade; used for pH adjustment [2]. |
| Water | Deionized and Purified | e.g., via NANOpure system [2]. |
| Solid-Phase Extraction | Sep-Pak C18 Cartridges | For initial sample concentration and partial purification [3]. |
| Analytical Columns | Silica-based C18, C4, Diphenyl | Wide-pore (300 Å) for better recovery [3]. |
Q1: Why is TBBA considered an impurity in my experiment? While TBBA is a biomarker in environmental health, it could be an unwanted byproduct in synthetic chemistry or a degradant in pharmaceutical formulations. The specific context of its occurrence as an impurity is not detailed in the available literature.
Q2: My HPLC recovery for a small acidic molecule is low. What can I optimize?
Q3: What are the best practices for handling standards like TBBA?
The current search results are insufficient to provide a definitive troubleshooting guide for TBBA removal. I suggest you:
Understanding the compound's origin and how it is detected can provide valuable context for your own work.
The table below summarizes key quantitative data from exposure studies, which can serve as a reference for the sensitivity of analytical techniques.
| Parameter | Value | Context |
|---|---|---|
| Detection Limit in Urine [4] | 0.05 ng/mL | CDC NHANES laboratory method limit of detection (LOD) |
| Detection Frequency [1] [3] | 72.4% | Found in urine samples from a cohort of adult volunteers (n=64) |
| Molecular Weight [2] [5] | 549.92 g/mol | For the parent compound, 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) |
Based on general principles of chemical synthesis, here is a structured workflow you can follow to systematically investigate and improve your TBBA yield. The diagram below outlines the key stages of this process.
Here are some common challenges and investigative steps based on the synthesis workflow.
Q1: My reaction yield is low. What are the most critical factors to investigate?
Q2: The analytical results show impurities or inconsistent yield measurements. How can I improve accuracy?
| Aspect | Key Information & Recommendations | Context / Evidence |
|---|---|---|
| Inherent Stability | Stable under standard storage and handling conditions; no spontaneous decarboxylation reported. | Identified as a metabolite and final excretion product in biological systems [1] [2]. |
| Primary Stability Risk | Thermal stress is the main risk. High temperatures can trigger decarboxylation. | General organic chemistry principle: decarboxylation is typically induced by heating [3]. |
| Experimental Caution | Avoid high-temperature reactions, reflux conditions, or prolonged heating of TBBA. | -- |
| Metabolic Stability | Resists further metabolism in vivo; excreted as a stable end product. | In rodent studies, absorbed TBBA was excreted unchanged or as conjugates (e.g., sulfate, glycine), with no further breakdown [2]. |
The recommendations above are supported by the following experimental data from metabolic studies.
A study investigating the metabolism of the flame retardant EH-TBB (2-Ethylhexyl-2,3,4,5-tetrabromobenzoate) confirmed that TBBA is the primary metabolite formed via enzymatic hydrolysis [1].
A follow-up in vivo study in rats provided further evidence of TBBA's stability in a living organism [2].
For a visual summary, the diagram below outlines a recommended experimental workflow to maintain TBBA stability based on the findings.
Q: My experimental procedure requires elevated temperature. Is TBBA stable? A: Proceed with caution. While TBBA is stable at room temperature, thermal stress is the primary risk for decarboxylation. You should:
Q: I've identified decarboxylation in my process. What should I do? A: Follow these steps:
Q: Where can I find analytical data to confirm I have TBBA and not its decarboxylated product? A: The provided research offers key identifiers:
Here are answers to some common questions about the purification of brominated benzoic acids:
What is a major challenge in purifying crude meta-bromobenzoic acid (MBBA)? A primary challenge is the removal of specific impurities, namely unreacted Benzoic Acid (BA) and over-brominated Dibromobenzoic Acid (DBBA), which are typically present in concentrations of 7-9% each in the crude product [1].
Are there alternatives to distillation for purification? Yes, a patented method uses an aqueous pH adjustment technique to avoid the high costs and handling difficulties associated with distillation, which are significant due to the high melting and boiling points of these compounds [1].
The following method is adapted from a patent and is designed to remove BA and DBBA impurities from crude MBBA [1].
The crude MBBA crystals are suspended in water, and the pH is adjusted. This process selectively removes the BA and DBBA impurities, yielding a higher purity MBBA.
The following table summarizes other techniques mentioned in the literature for purifying benzoic acid or related compounds, which may be adaptable for brominated derivatives.
| Method | Key Condition / Adsorbent | Application / Note | Source |
|---|---|---|---|
| Solvent Extraction | Toluene and water; oxidation of co-extracted impurities | For purification of crude benzoic acid; removes colored impurities. | [2] |
| Solid-Phase Extraction (SPE) | C18 sorbent; sample pH = 1 | Optimized for extracting benzoic acid from liquid matrices. | [3] |
| Activated Charcoal Adsorption | pH 3; temp 273.65 K; dose 10 g/L | Removal of benzoic acid from aqueous solutions; up to 82% efficiency. | [4] |
| Metal-Organic Framework (MOF) Adsorption | MIL-101 (Cr) | High adsorption capacity (769.2 mg/g) for benzoic acid; superior to activated carbon. | [5] |
Here are specific solutions for problems you might encounter during purification:
Problem: Low Removal Efficiency of Benzoic Acid Impurity
Problem: Presence of Colored Tar-like Impurities
To help decide on a purification approach, you can follow this general decision workflow. Note that the search results do not provide a specific protocol for your exact need, so further research will be required.
The search results are limited regarding a direct, detailed protocol for all multibrominated benzoic acids. To complete your technical support center, I suggest:
The table below outlines common problems, their potential causes, and suggested solutions.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low or No Crystal Formation | Solution is not saturated; Too-rapid cooling; Lack of nucleation sites. | Evaporate more solvent; Use slow, ambient cooling; Scratch flask with glass rod. |
| Oil Formation | Cooling too rapidly; Impurities present; Solvent choice is poor. | Use a high-boiling solvent; Re-dissolve with warming and cool slowly; Improve purification prior to crystallization. |
| Low Product Purity | Insufficient washing; Impurities co-crystallize; Crude starting material is impure. | Wash crystals with cold solvent; Perform recrystallization; Purify the starting material. |
| Poor Recovery (Yield) | Excessive solvent; Product loss in mother liquor; High solubility in chosen solvent. | Concentrate the solution more; Wash crystals minimally; Use a solvent or solvent mixture where product has lower solubility. |
This protocol is an adaptation of standard recrystallization techniques, informed by the general properties of TBBA. Key parameters like solvent choice are based on its reported slight solubility in methanol and DMSO [1] [2].
1. Dissolution
2. Crystallization
3. Isolation and Washing
4. Drying
The following diagram illustrates this experimental workflow and the decision points for addressing common issues.
For consistent results, please pay close attention to the following aspects:
Optimizing bromination reactions often involves fine-tuning parameters like pH, reagent selection, and reaction mechanism. The table below summarizes key conditions from recent studies.
| Reaction Type | Optimal Reagent | Optimal pH | Solvent System | Key Finding/Note |
|---|---|---|---|---|
| Electrophilic Bromination of Phenols [1] | KBr / KBrO₃ | 3 | Acetic acid/Water | Activation energy (Ea) increases linearly with pH. |
| Electrophilic Bromination of Phenols [1] | NBS / KBr | 4 | Acetic acid/Water | Optimal reactivity in acidic media. |
| Allylic Bromination [2] | N-Bromosuccinimide (NBS) | N/A | CCl₄ (common) | Maintains low [Br₂] to favor substitution over addition. |
Protocol 1: pH-Optimized Electrophilation of Phenols [1]
This methodology outlines a systematic approach to determine the optimal pH for electrophilic bromination.
Protocol 2: Allylic Bromination using NBS [2]
This protocol is designed for the selective bromination of allylic positions, avoiding the formation of dibromide byproducts.
The following workflow visualizes the critical decision points for selecting and optimizing a bromination reaction path:
Here are solutions to frequently encountered problems in bromination reactions.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield / No Reaction | Incorrect pH for electrophilic bromination [1] | Adjust pH to optimal range (pH 3 for KBr/KBrO₃, pH 4 for NBS/KBr). |
| Multiple/Unwanted Side Products | High concentration of Br₂ leading to addition (for alkenes) or over-bromination [2] | Use NBS to maintain a low, constant concentration of Br₂ [2]. |
| Reaction Too Slow | Insufficient reactivity under neutral/basic conditions [1] | Switch to acidic conditions to lower the activation energy. |
| Formation of Dibromide | Br₂ directly adding across the alkene double bond [2] | Ensure you are using NBS with a radical initiator for allylic bromination, not pure Br₂. |
Bromine is highly toxic and corrosive, requiring strict safety protocols [3].
The diagram below outlines the emergency response procedure for a bromine spill, emphasizing the use of a modern neutralizer like BromoQuel.
Spill Response Protocol: For liquid bromine spills, never direct a water jet onto the liquid [3]. Instead, use an inert material like vermiculite or dry sand to absorb the residue after initial neutralization, and place the waste in sealed containers for disposal as hazardous waste [3]. ICL's BromoQuel is a patented neutralization system designed for a quick and effective first response to bromine leaks, capable of capturing bromine in both liquid and gas forms [4].
The table below summarizes the key identified information for 2,3,4,5-Tetrabromobenzoic Acid (CAS No. 27581-13-1) [1].
| Property | Specification / Hazard |
|---|---|
| CAS Number | 27581-13-1 [1] |
| Physical Form | Certified Reference Material (in solution: 100 µg/mL in Toluene:THF (85:15)) [1] |
| Melting Point | -93 °C [1] |
| Boiling Point | 110.6 °C [1] |
| Flash Point | 40 °F (4 °C) (closed cup) [1] |
| Hazard Statements | Aspiration hazard if swallowed; Highly flammable; Harmful if swallowed; Irritating to skin and respiratory system; May cause drowsiness and dizziness; Suspect cancer hazard [1] |
The following diagram outlines the core safety procedures for handling this compound, based on the precautionary statements from its Safety Data Sheet (SDS) [1].
What is the primary source of human exposure to this compound? While used in chemical synthesis, this compound (TBBA) is also known as a urinary metabolite of TBB, a component of the flame retardant Firemaster 550. Exposure in the general population can occur through contact with household dust from products containing this flame retardant [2].
What are the critical safety precautions to take? Key precautions include [1]:
The current search results provide a solid foundation for safety but lack specific experimental data on the compound's stability (e.g., sensitivity to light, air, long-term storage conditions) and detailed decomposition pathways.
The following method is adapted from the NHANES 2013-2014 survey, which uses solid-phase extraction coupled with HPLC-MS/MS to quantify TBBA in human urine as a biomarker of flame retardant exposure [1] [2].
1. Sample Preparation & Hydrolysis
2. Solid-Phase Extraction (SPE)
3. Instrumental Analysis
4. Key Performance Metrics The method has been rigorously validated. Key performance characteristics are summarized in the table below.
| Parameter | Specification / Value |
|---|---|
| Detection Limit | 0.05 µg/L [1] |
| Spiked Recoveries | 90 - 113% [2] |
| Interday Imprecision | 2 - 8% (Relative Standard Deviation) [2] |
| Throughput | Up to 96 samples per day [2] |
The workflow for this analytical procedure can be visualized as follows:
Here are solutions to common issues you might encounter when developing or running this method.
FAQ 1: I am getting high background noise or interference in my chromatograms. What could be the cause?
FAQ 2: My analyte recovery is low or inconsistent. How can I improve it?
FAQ 3: The method sensitivity is insufficient for my samples. What can I do?
Understanding why this method is used can be as important as knowing how to run it.
The relationship between the flame retardant and the analyte you are measuring is summarized below:
The following method, adapted from a study on amino benzoic acid isomers, provides a strong foundation. You can use this as a starting point for developing a method for brominated analogs [1].
The workflow for this method is summarized below:
Detailed Experimental Protocol [1]:
Instrument and Conditions:
Sample Preparation: Accurately weigh the isomeric bromobenzoic acid standards. Dissolve them in the mobile phase or a compatible solvent like methanol to prepare a stock solution. Further dilute to the desired concentration for analysis.
The Role of Ionic Liquids: In reversed-phase HPLC, ionic liquids like [Bmim]Cl can significantly improve the separation. They interact with the residual silanol groups on the silica-based stationary phase, suppressing peak tailing and modifying the interaction between the analytes and the column. This often results in better resolution, especially for polar and acidic compounds [1].
For any analytical method to be reliable and accepted in regulated environments (like drug development), it must be validated. The table below outlines the key performance characteristics that need to be assessed, drawing from established chromatographic validation guidelines [2] [3].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte accurately despite other components (e.g., isomers, impurities). Must demonstrate baseline resolution between peaks. | Resolution (Rs) > 2.0 [3]. Use of peak purity tests (e.g., DAD or MS) is recommended [2]. |
| Linearity & Range | The method should provide results proportional to analyte concentration. The range is the interval where precision, accuracy, and linearity are acceptable. | A minimum of 5 concentration levels. Coefficient of determination (r²) > 0.999 for assay of major component [2] [3]. |
| Accuracy | Closeness of agreement between the accepted reference value and the value found. | Recovery of 98–102% for the drug substance at each level. Data from ≥9 determinations over 3 concentration levels [2]. |
| Precision | Repeatability (Intra-assay): Agreement under the same conditions over short time. Intermediate Precision: Agreement within the same lab over different days, analysts, or equipment. | Repeatability: RSD ≤ 1.0% for n≥5 [3]. Intermediate Precision: RSD and difference in means between analysts should be within specifications [2]. | | Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | System suitability parameters (Rs, T, N) remain within acceptable limits despite variations [2] [3]. | | LOD / LOQ | Limit of Detection (LOD): Lowest detectable concentration. Limit of Quantitation (LOQ): Lowest quantifiable concentration with precision and accuracy. | Often determined by signal-to-noise ratio: LOD (S/N ≈ 3:1), LOQ (S/N ≈ 10:1) [2]. At LOQ, accuracy should be 80–120% and precision RSD ≤ 20% [3]. |
Since direct experimental data for bromobenzoic acids is limited, your comparison guide can be structured to evaluate different methods. Here is a potential framework:
The table below summarizes two key experimental procedures for synthesizing bromobenzoic acid derivatives, highlighting different reaction conditions and outcomes.
| Compound Synthesized | Starting Material | Key Reagent(s) | Catalyst | Reaction Conditions | Key Outcome / Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzoic Acid [1] | 4-Bromobenzyl alcohol | Oxone (1.3 equiv) | Potassium 2-iodo-5-methylbenzenesulfonate (1 mol%) | 70 °C in acetonitrile, ~9.1 hours | 86-90% yield; Selective two-step oxidation of alcohol to acid [1] | |
| 2-(3',4'-Dimethylphenoxy)benzoic Acid [2] | 2-Bromobenzoic Acid | 3,4-Dimethylphenol, Cs₂CO₃ | (CuOTf)₂·benzene (5 mol% Cu) | 110 °C in toluene, under sealed conditions | 77% yield; Ullmann-Goldberg coupling reaction demonstrating the reactivity of the 2-bromo substituent [2] |
1. Synthesis of 4-Bromobenzoic Acid from 4-Bromobenzyl Alcohol [1]
This procedure involves a catalytic oxidation where the alcohol is first oxidized to an aldehyde and then further to the carboxylic acid.
2. Synthesis of 2-(3',4'-Dimethylphenoxy)benzoic Acid via Ullmann-Goldberg Coupling [2]
This protocol showcases the utility of 2-bromobenzoic acid in forming carbon-heteroatom bonds, a common transformation in medicinal chemistry.
Based on the information found, the following diagram illustrates the divergent synthetic pathways and reactivity of 2-bromobenzoic acid and 4-bromobenzyl alcohol, leading to different valuable compounds [1] [2].
| Method Parameter | Description and Specifications |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography - Tandem Mass Spectrometry (HPLC-MS/MS) [1] [2] |
| Sample Volume | 0.2 - 0.4 mL of urine [1] [2] |
| Sample Preparation | Automated solid-phase extraction (SPE) after enzymatic hydrolysis of urinary conjugates [1] [2] |
| Limit of Detection (LOD) | 0.05 µg/L (or ng/mL) [1] [2] |
| Analytical Range | Calibration curves ranging from 0.05 to 40 ng/mL [1] |
| Accuracy (Recovery) | 90-113% [1] |
| Precision (Interday) | 2-8% [1] |
For researchers seeking to implement this method, here is a detailed breakdown of the experimental workflow [1]:
The following diagram illustrates this workflow:
Experimental Workflow for TBBA Analysis in Urine
A comprehensive comparison guide would be strengthened by investigating a few additional areas:
Understanding the properties of halobenzoic acids provides a foundation for predicting the behavior of the tetrabrominated species. The following table summarizes data from a critical evaluation of monohalobenzoic acids, which, while less complex, illustrate foundational trends [1].
| Compound Class | Key Properties Evaluated | Relevance to Halogen Bonding |
|---|---|---|
| Monohalobenzoic Acids (2-, 3-, 4- isomers of F, Cl, Br, I) | Enthalpies of formation, sublimation, vaporization, and fusion; ideal-gas phase entropies and heat capacities. | Serves as a benchmark for computational methods and group-additivity models. Validated data is crucial for predicting the behavior of more complex molecules like tetrabromobenzoic acid. |
Research on 3,5-dihalobenzoic acids used in coordination polymers provides more direct evidence of halogen bonding behavior. The study found that the propensity for halogen bonding increases with the size and polarizability of the halogen atom [2].
| Compound Class | Observed Halogen Bonding Interactions | Influence on Supramolecular Assembly |
|---|---|---|
| 3,5-Dihalobenzoic Acids (e.g., 3,5-dibromobenzoic, 3-bromo-5-iodobenzoic) | Halogen–halogen, halogen–oxygen, and halogen–π interactions. | Larger, more polarizable halogens (e.g., I, Br) increase the frequency of halogen bonding and can disrupt other assembly mechanisms like π–π stacking. |
The methodologies and observations from studies on similar systems can guide the design of experiments for tetrabromobenzoic acid.
The experimental workflow for these approaches can be summarized as follows:
Given the lack of a direct comparison, I suggest you:
The table below summarizes key information for brominating agents applicable to benzoic acid and related compounds.
| Brominating Agent | Reaction Type / Method | Reported Yield | Key Advantages | Key Disadvantages / Challenges |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | α-bromination of carboxylic acid via acid chloride [1] | Not explicitly reported for benzoic acid | Mild conditions; high selectivity; avoids attack on benzylic position; easier to handle than Br₂ [1] | Requires conversion of benzoic acid to acid chloride as a preliminary step [1] |
| N-Bromosuccinimide (NBS) | Visible light-induced bromination (for uracil derivatives) [2] | Up to 84% (for a model uracil) | Green energy process; fast reaction times (1 hour); catalyst and oxidant-free [2] | Requires specialized photoreactor; efficiency for benzoic acid not validated [2] |
| Br₂ / PBr₃ | Hell-Volhard-Zelinsky (HVZ) Reaction [1] | Highly variable yields [1] | Directly applicable to free carboxylic acids | Requires high temperatures; long reaction times; highly variable yields; uses toxic Br₂ and PBr₃ [1] |
| Ag Salt / Br₂ | Hunsdiecker Reaction [1] | Not explicitly reported | Classic decarboxylative bromination method | Problematic for acids with double bonds or active methylene groups; uses stoichiometric Ag salt [1] |
| Cu(II) / Br⁻ | Copper-mediated radiobromination (for (hetero)aryl boronic esters) [3] | High RCC (Radiochemical Conversion) | Broad functional group tolerance; critical for producing radiopharmaceuticals [3] | Not directly applicable to benzoic acid; requires pre-functionalized substrates (boronic esters) [3] |
This method, adapted from a general procedure for carboxylic acids, avoids the harsh conditions of the traditional HVZ reaction [1].
This method is noted for its high generality and is advantageous because it does not attack the benzylic position [1].
This modern, green chemistry approach uses light instead of heat or strong chemical catalysts. While optimized for uracil derivatives, its principles could be explored for other substrate types [2].
The diagram below outlines the logical workflow for selecting and executing an NBS bromination protocol for benzoic acid, based on the information from the search results.
The table below summarizes the basic chemical identities and properties of the brominated benzoic acids found in the search results.
| Property | 2,4,6-Tribromobenzoic Acid | 3-Hydroxy-2,4,6-Tribromobenzoic Acid | 2,3,5-Tribromobenzoic Acid |
|---|---|---|---|
| CAS Number | 633-12-5 [1] [2] | 14348-40-4 [3] [4] | Information limited in search results [5] |
| Molecular Formula | C₇H₃Br₃O₂ [1] | C₇H₃Br₃O₃ [3] | C₇H₃Br₃O₂ [5] |
| Molecular Weight (g/mol) | 358.81 [1] | 374.84 [3] | Information limited in search results |
| Melting Point | 192°C [1] | 144°C to 149°C [3] | Information limited in search results |
| Physical Form | White-Yellow Crystalline Powder [1] | White Crystals [3] | Information limited in search results |
| Solubility in Water | 3.5 g/L (at 15°C) [2] | Insoluble [3] | Information limited in search results |
A detailed laboratory procedure for synthesizing 2,4,6-Tribromobenzoic Acid from m-aminobenzoic acid is available from Organic Syntheses [6]. The process involves two main stages:
A. Synthesis of 3-Amino-2,4,6-tribromobenzoic Acid
B. Deamination to 2,4,6-Tribromobenzoic Acid
This synthesis workflow can be visualized as follows:
3-Hydroxy-2,4,6-tribromobenzoic Acid (TBHBA) has identifiable research applications:
2,3,5,6-Tetrabromobenzoic Acid is mentioned in a patent context, listed among various organic acids suitable for forming metallo-organic salts, particularly with strontium, for potential pharmaceutical applications [7]. However, no specific data on its performance or detailed applications were provided.
Both 2,4,6-Tribromobenzoic Acid and 3-Hydroxy-2,4,6-tribromobenzoic Acid require careful handling:
The table below compares the crystal structures of two closely related bromo-hydroxy-benzoic acid derivatives, providing insight into how subtle chemical changes affect solid-state structure [1].
| Feature | Methyl 4-bromo-2-(methoxymethoxy)benzoate (I) | 4-bromo-3-(methoxymethoxy)benzoic acid (II) |
|---|---|---|
| Chemical Formula | C₁₀H₁₁BrO₄ | C₉H₉BrO₄ |
| Asymmetric Unit | One molecule | Two independent molecules (A & B) |
| Side Chain Conformation | O—C—O—C torsion: 67.3° | O—C—O—C torsion: -65.8° (A), -74.1° (B) |
| Dihedral Angle: Carboxyl vs. Ring | 14.5° | 6.6° (A), 9.1° (B) |
| Key Supramolecular Interactions | C—H⋯O H-bonds, Br⋯O contacts, C—H⋯π interactions | O—H⋯O H-bonds (dimers), C—H⋯O H-bonds, π–π interactions |
| Architecture Dimensionality | 3D architecture | Sheets (slabs) parallel to the bc plane |
| Specific Interaction Details | Br1⋯O4 = 3.047 Å | π–π distances: 3.679 Å (B-B), 3.843 Å (A-B) |
> Key Insight from the Comparison: The presence of a free carboxylic acid group in Compound II, as opposed to a methyl ester in Compound I, directly enables the formation of very strong O—H⋯O hydrogen bonds. These strong bonds define the crystal structure by creating stable dimer units, which then assemble into higher-dimensional architectures via weaker interactions. The bromine position also influences the packing by modulating available interaction sites.
The following methodology, derived from the search results, outlines the standard workflow for determining and analyzing crystal structures, as used for the compounds above [1] [2].
Methodology Details:
The crystal structure of an API influences critical properties like stability, solubility, and bioavailability.
To create a more comprehensive guide, you could: